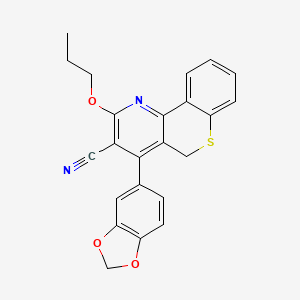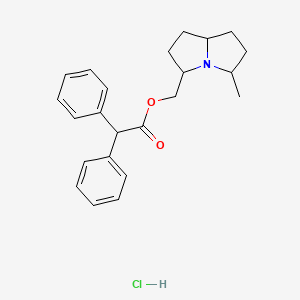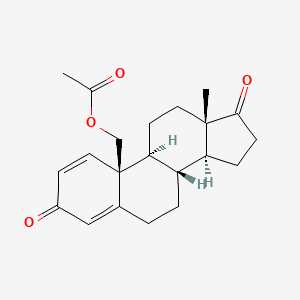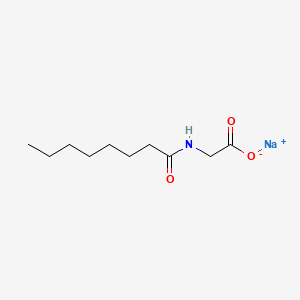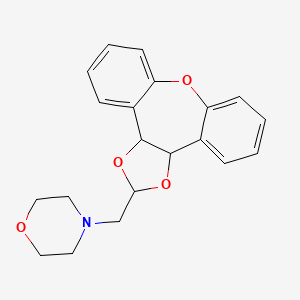
4-((3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine is a complex organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine typically involves multi-step organic reactions. The starting materials often include dibenzo[b,f][1,4]dioxepin derivatives and morpholine. The reaction conditions may involve:
Catalysts: Commonly used catalysts include Lewis acids such as AlCl3 or BF3.
Solvents: Organic solvents like dichloromethane or toluene are frequently used.
Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and high-throughput screening are employed to scale up the production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, morpholine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are often investigated for their effects on cellular pathways and metabolic processes.
Medicine
Medicinally, compounds like 4-((3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer, infections, and neurological disorders.
Industry
Industrially, these compounds are used in the production of polymers, resins, and coatings. They contribute to the development of materials with specific mechanical and chemical properties.
作用机制
The mechanism of action of 4-((3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to changes in cellular functions and biochemical pathways.
相似化合物的比较
Similar Compounds
Dibenzo[b,f][1,4]dioxepin derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Morpholine derivatives: Compounds with a morpholine ring are often studied for their diverse biological activities.
Uniqueness
What sets 4-((3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine apart is its unique combination of the dibenzo[b,f][1,4]dioxepin and morpholine moieties. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
84646-80-0 |
|---|---|
分子式 |
C20H21NO4 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
4-(3,5,13-trioxatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaen-4-ylmethyl)morpholine |
InChI |
InChI=1S/C20H21NO4/c1-3-7-16-14(5-1)19-20(15-6-2-4-8-17(15)23-16)25-18(24-19)13-21-9-11-22-12-10-21/h1-8,18-20H,9-13H2 |
InChI 键 |
NILQOMZGDBGRBF-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2OC3C(O2)C4=CC=CC=C4OC5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



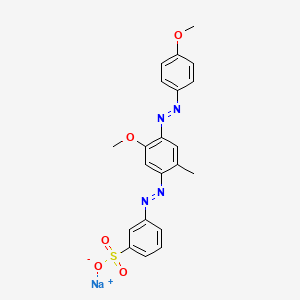
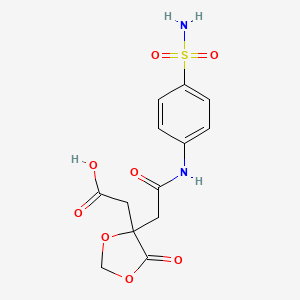
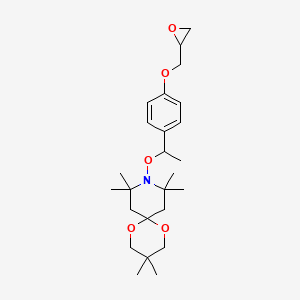
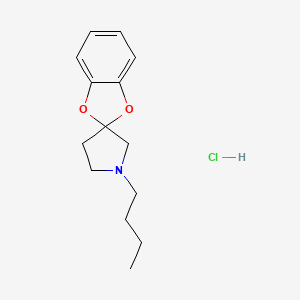
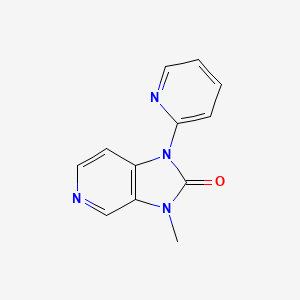
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
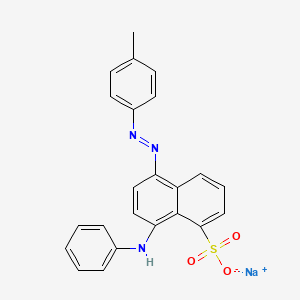
![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)

